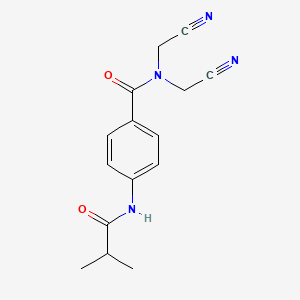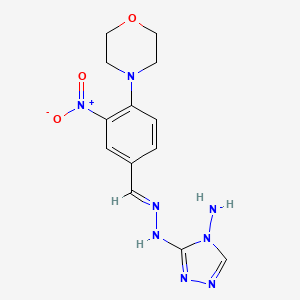
N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives involves several steps, starting from basic piperidine structures to the introduction of various functional groups such as sulfonyl, mesitylene, and carboxamide groups. For instance, the synthesis of related compounds involves nucleophilic substitution reactions, coupling reactions under dynamic pH control, and the use of electrophiles in the presence of bases like sodium hydride (NaH) in dimethylformamide (DMF) to introduce specific substituents (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide and its derivatives can be analyzed using techniques like X-ray crystallography. Such analyses reveal the conformation of the piperidine ring, the orientation of substituents, and the overall geometry of the molecule. For related compounds, structural investigations have shown that the piperidine ring can adopt a chair conformation, with significant variations around bond angles near nitrogen atoms and a distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2007).
Chemical Reactions and Properties
N-mesityl-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including nucleophilic substitutions and additions, due to the presence of reactive functional groups. These reactions allow for further modification of the molecule and the synthesis of a wide range of derivatives with different properties and potential applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly depending on the substituents attached to the piperidine ring. The synthesis method and conditions, such as the solvent used, can also influence the physical properties, including the formation of different polymorphs with distinct crystal structures and stability profiles (Pan & Englert, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-9-12(2)15(13(3)10-11)17-16(19)14-5-7-18(8-6-14)22(4,20)21/h9-10,14H,5-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZKSBNAAOALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)




![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)